7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine
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Description
7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine, also known as CPT, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromenopyrimidines, which have shown promising results in various biological assays.
Scientific Research Applications
Antitubercular and Antimicrobial Activity
Research has uncovered that derivatives of chromeno[2,3-d]pyrimidine, including those synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, have shown pronounced antitubercular and antimicrobial activities. These compounds were evaluated against Mycobacterium tuberculosis and several bacterial strains, demonstrating potential as therapeutic agents in combating tuberculosis and bacterial infections (Kamdar et al., 2011).
Catalyst-Free Synthesis for Pharmaceuticals
A catalyst-free, one-pot synthesis approach for producing diversely substituted chromeno[2,3-d]pyrimidine derivatives has been developed. This method emphasizes eco-friendliness, high yields, and simplicity, potentially lowering the cost and environmental impact of pharmaceutical production (Brahmachari & Nayek, 2017).
Nonlinear Optical (NLO) Properties
Investigations into the structural parameters and NLO properties of thiopyrimidine derivatives, including phenyl pyrimidine variants, reveal their promising applications in the fields of medicine and nonlinear optics. This research highlights the significant NLO character of these molecules, which could be utilized in optoelectronic devices (Hussain et al., 2020).
Ecofriendly Synthesis of Chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine Derivatives
An eco-friendly methodology has been developed for synthesizing chromeno[4,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. This approach utilizes ultrasound irradiation and chitosan, presenting a green chemistry perspective to the synthesis of these compounds, which may have various pharmacological applications (Gomha & Badrey, 2013).
Synthesis and Antifungal Activities of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activities, showing effectiveness against Piricularia oryzae. This study indicates the potential of these compounds in developing new antifungal agents, contributing to agricultural and medicinal chemistry (Konno et al., 1989).
properties
IUPAC Name |
7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-23-18-14-10-12-9-13(19)7-8-15(12)22-17(14)20-16(21-18)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXALXJOBZMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
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